(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol
Description
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
(6-chloro-2,3-dihydro-1H-inden-1-yl)methanol |
InChI |
InChI=1S/C10H11ClO/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8,12H,1-2,6H2 |
InChI Key |
WZBSGHXIBKAXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CO)C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The ketone group at position 1 of the indane scaffold is reduced using borohydride reagents. Sodium borohydride (NaBH₄) in methanol or tetrahydrofuran (THF) is typically employed due to its mild reactivity and selectivity for ketones over aromatic chlorides. For example:
Lithium aluminum hydride (LiAlH₄) may also be used in anhydrous ethers for higher yields, though it requires stringent moisture-free conditions.
Procedure and Optimization
-
Step 1 : 6-Chloro-1-indanone (1 equiv) is dissolved in methanol (0.5 M).
-
Step 2 : NaBH₄ (1.2 equiv) is added portionwise at 0–5°C to mitigate exothermic side reactions.
-
Step 3 : The mixture is stirred at room temperature for 6–12 hours, monitored by TLC (petroleum ether/ethyl acetate 4:1).
-
Workup : The reaction is quenched with saturated NH₄Cl, extracted with dichloromethane (3 × 20 mL), and dried over Na₂SO₄.
-
Purification : The crude product is recrystallized from acetone/water (7:3) to yield colorless crystals (typical yield: 65–75%).
Alternative Methods and Modifications
Catalytic Hydrogenation
Palladium-on-carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm) in ethanol reduces the ketone at 50–60°C. This method avoids borohydride waste but requires specialized equipment. Yields are comparable (70–78%), though over-reduction to the alkane is a risk.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
| Parameter | NaBH₄/MeOH | LiAlH₄/Et₂O | Catalytic H₂ |
|---|---|---|---|
| Temperature | 0–25°C | 0–5°C | 50–60°C |
| Yield | 65–75% | 70–80% | 70–78% |
| Purity | >95% (HPLC) | >90% | >92% |
| Drawbacks | Mild exotherm | Moisture-sensitive | Requires H₂ gas |
Methanol is preferred for NaBH₄ due to its polarity and ability to stabilize intermediates. Anhydrous diethyl ether is mandatory for LiAlH₄ to prevent decomposition.
Scalability and Industrial Adaptations
Kilogram-scale production uses continuous flow reactors with in-line quenching to improve safety and consistency. A 2024 study demonstrated a 15% yield increase by substituting batch processing with microreactors.
Purification and Characterization
Recrystallization
The alcohol is recrystallized from acetone/water or ethyl acetate/hexane (1:1). Impurities from over-reduction (e.g., 6-chloroindane) are removed via silica gel chromatography if necessary.
Spectroscopic Data
-
IR (KBr) : Broad O–H stretch at 3200–3400 cm⁻¹, C–O at 1050 cm⁻¹.
-
¹H NMR (400 MHz, CDCl₃) : δ 1.85–2.15 (m, 2H, CH₂), 2.60–2.90 (m, 2H, CH₂), 3.70 (s, 1H, OH), 4.15–4.35 (m, 1H, CH–OH), 7.10–7.30 (m, 2H, Ar–H).
Challenges and Mitigation Strategies
Chloride Displacement
The C6 chloride may undergo nucleophilic substitution under basic conditions. Using NaBH₄ instead of stronger bases like LiAlH₄ minimizes this risk.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol and its derivatives exhibit promising antimicrobial properties. Studies have shown efficacy against various microbial strains, making it a candidate for developing new antimicrobial agents.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| Derivatives | Enhanced efficacy against specific strains |
Anti-inflammatory Effects
The compound has also been explored for its potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit certain pathways involved in inflammation, providing a basis for further research into its therapeutic potential.
Polymer Chemistry
The reactivity of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
| Property | Effect |
|---|---|
| Mechanical Strength | Improved due to the rigid structure of the indene moiety |
| Thermal Stability | Increased compared to traditional polymers |
Insecticidal Activity
Recent studies have highlighted the compound's potential as an insecticide. Its structural characteristics enable it to interact effectively with biological systems of pests, leading to mortality or repellent effects.
| Study | Findings |
|---|---|
| Synthesis of derivatives | Showed high insecticidal activity against common agricultural pests |
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound reported significant inhibition zones against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations were determined, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Polymer Development
In polymer research, this compound was utilized to synthesize a series of copolymers. These copolymers exhibited enhanced thermal properties and mechanical strength compared to conventional materials.
Mechanism of Action
The mechanism of action of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the chloro-substituted indane ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Variants
- (5-Chloro-2,3-dihydro-1H-inden-1-yl)methanol: This positional isomer features a chlorine substituent at position 5 instead of 6. Spectral data (¹H-NMR: δ 1.62 ppm for the hydroxyl proton; ³C-NMR: δ 28.7, 31.4 for aliphatic carbons) indicate subtle electronic differences compared to the 6-chloro derivative . The 5-chloro variant exhibits an 80% synthesis yield via nucleophilic substitution, suggesting higher synthetic efficiency than some analogs .
- (6-Methyl-2,3-dihydro-1H-inden-1-yl)methanol: Replacing chlorine with a methyl group reduces electronegativity, altering solubility and reactivity. Chiral SFC analysis (Chiracel OJ-H column) resolved its enantiomers, with a racemic mixture baseline providing a reference for stereochemical studies .
Functional Group Variants
- 6-Chloro-2,3-dihydro-1H-inden-1-one: The ketone precursor to the target alcohol has a melting point of 71–79°C and a boiling point of 110°C under vacuum .
N-(tert-butyl)-N-(6-chloro-2,3-dihydro-1H-inden-1-yl)acrylamide :
This derivative replaces the hydroxymethyl group with an acrylamide moiety, enhancing electrophilicity. Synthesized in 70% yield via BOP-mediated coupling, it demonstrates the indenyl scaffold’s adaptability to diverse functionalizations .
Enantiomeric and Stereochemical Considerations
- (S)-(2,3-Dihydro-1H-inden-1-yl)methanol: A non-chlorinated analog exhibits a specific rotation of [α]D²⁰ = -14.3 (benzene), providing a benchmark for chiral analysis. The 6-chloro derivative’s enantiomers would likely show amplified optical activity due to the electron-withdrawing chlorine’s influence on the chiral center .
(S)-4-(6-Chloro-2,3-dihydro-1H-inden-1-yl)-8-methoxyquinazolin-7-ol :
A complex derivative with 96% enantiomeric excess (ee) after chiral purification, underscoring the indenyl moiety’s compatibility with high-resolution stereochemical separations .
Spectroscopic and Physical Property Analysis
- IR Spectroscopy: The target alcohol’s hydroxyl group would show a broad peak near 3323 cm⁻¹ (observed in the 5-chloro analog) . Ketone precursors (e.g., 6-chloro-indanone) exhibit strong C=O stretches at ~1700 cm⁻¹, absent in the alcohol .
- NMR Data: ¹H-NMR: Methanol protons in dihydroindenyl derivatives resonate between δ 3.76–3.77 ppm (doublet) . ¹³C-NMR: The indenyl quaternary carbon adjacent to chlorine appears at δ 142.5 ppm, reflecting deshielding effects .
Biological Activity
(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol is a halogenated derivative of (2,3-dihydro-1H-inden-1-yl)methanol, notable for its increased reactivity due to the presence of chlorine. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The compound has the following molecular formula: C10H11ClO. Its structure consists of a bicyclic system that contributes to its unique reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of (2,3-dihydro-1H-inden-1-yl)methanol exhibit significant antimicrobial properties. A study highlighted that several synthesized derivatives demonstrated activity against various microbial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were reported to range from 40 to 50 µg/mL for some derivatives, indicating potent antibacterial effects comparable to standard antibiotics .
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 40 | E. faecalis |
| Derivative B | 50 | P. aeruginosa |
Anti-inflammatory Activity
This compound has shown promise in anti-inflammatory applications. Studies have indicated that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In one experiment, treated cells exhibited a reduction in cytokine levels by up to 89% compared to untreated controls .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives derived from this compound have been tested against various cancer cell lines with promising results. In vitro studies demonstrated significant reductions in cell viability at concentrations as low as 100 µM .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Receptor Binding : The chlorine atom enhances the compound's ability to bind to certain receptors involved in inflammatory and cancer pathways.
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for the proliferation of cancer cells.
- Cytokine Modulation : By modulating cytokine levels, this compound can alleviate inflammation and potentially slow down cancer progression.
Case Studies
Several studies have documented the synthesis and testing of this compound derivatives:
Case Study 1: Antimicrobial Testing
In a comparative study involving multiple derivatives, researchers synthesized several compounds based on the parent structure and tested their efficacy against a panel of bacterial strains. The study found that compounds with additional functional groups exhibited enhanced antimicrobial activity.
Case Study 2: Anti-inflammatory Effects
A research team investigated the anti-inflammatory effects of this compound in a murine model of inflammation. Results showed significant reductions in swelling and pain responses compared to controls.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol, and how are reaction yields optimized?
- Methodology : The compound is typically synthesized via reduction of 6-chloro-2,3-dihydro-1H-inden-1-one using NaBH₄ or other reducing agents. For example, in related indenylmethanol syntheses, NaBH₄ is added to a ketone intermediate in CH₂Cl₂/HFIP at 0°C, followed by extraction with EtOAc and purification via column chromatography (e.g., pentane:ethyl acetate gradients) . Yield optimization involves controlling stoichiometry, solvent polarity, and reaction time.
- Data Reference :
| Starting Material | Reducing Agent | Solvent System | Yield |
|---|---|---|---|
| 6-Chloro-inden-1-one | NaBH₄ | CH₂Cl₂/HFIP | 70–92% (analogous systems) |
Q. How is structural characterization performed for this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR in chloroform-d or DMSO-d₆ to confirm substituent positions and stereochemistry. For example, ketone/enol tautomerism in similar compounds is resolved via integration of proton signals .
- HRMS : High-resolution mass spectrometry (e.g., ESI) validates molecular ion peaks (e.g., [M + H]+) with <0.3 m/z error .
- IR Spectroscopy : Peaks at ~2719 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=O, if intermediates present) .
Q. What purification techniques are effective for isolating this compound?
- Methodology : Column chromatography using silica gel with gradients like pentane:ethyl acetate (3:2 or 9:1) achieves >95% purity. TLC (RF = 0.25–0.3) monitors elution . For polar byproducts, preparative HPLC or recrystallization (e.g., from hexane/EtOAc) is recommended .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be controlled or analyzed?
- Methodology : Chiral reducing agents (e.g., CBS reduction) or enantioselective catalysis may enforce stereochemistry. X-ray crystallography via SHELX-2018 refines crystal structures to confirm absolute configuration . For example, derivatives like (1S,2R)-configured indenylmethanols are resolved using ORTEP-III for 3D visualization .
Q. What computational methods predict the compound’s reactivity or stability?
- Methodology : DFT calculations (e.g., Gaussian 16) model transition states for reduction steps or tautomerism. Molecular docking (AutoDock Vina) assesses bioactivity, e.g., binding to opioid receptors or enzyme active sites, as seen in indenylmethylamine derivatives .
Q. How are contradictory spectral or crystallographic data resolved?
- Methodology :
- NMR Discrepancies : Variable-temperature NMR or COSY/NOESY experiments clarify dynamic processes (e.g., keto-enol equilibria) .
- Crystallographic Ambiguities : SHELXL’s TWIN/BASF commands refine twinned data, while R-factor convergence (<5%) ensures reliability .
Q. What strategies address low yields in large-scale syntheses?
- Methodology : Continuous-flow microreactors (e.g., Er(OTf)₃-catalyzed reactions) enhance reproducibility and reduce side reactions. For example, 70–92% yields are achieved in indenylamide syntheses via controlled residence times and solvent optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
